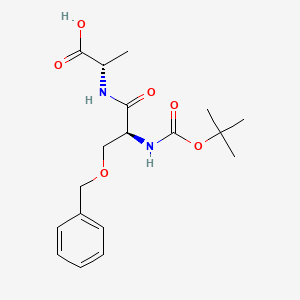-lambda~5~-phosphane CAS No. 62955-26-4](/img/structure/B14498043.png)
[2-Ethoxy-2-(9H-fluoren-9-ylidene)ethylidene](triphenyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-2-(9H-fluoren-9-ylidene)ethylidene-lambda~5~-phosphane is a complex organic compound that features a unique combination of fluorenyl and phosphane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(9H-fluoren-9-ylidene)ethylidene-lambda~5~-phosphane typically involves the reaction of fluorenylidene derivatives with triphenylphosphane under specific conditions. One common method involves the use of a solvent such as tetrahydrofuran (THF) or 1,4-dioxane, with or without a base catalyst . The reaction conditions, including temperature and time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-2-(9H-fluoren-9-ylidene)ethylidene-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols.
Applications De Recherche Scientifique
2-Ethoxy-2-(9H-fluoren-9-ylidene)ethylidene-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-2-(9H-fluoren-9-ylidene)ethylidene-lambda~5~-phosphane involves its interaction with molecular targets, such as enzymes or receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. The specific pathways involved depend on the context of its use, whether in catalysis, biological systems, or material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- Fluorenyl-hydrazonothiazole derivatives
- Fluorinated fluorenones
Uniqueness
What sets 2-Ethoxy-2-(9H-fluoren-9-ylidene)ethylidene-lambda~5~-phosphane apart from similar compounds is its unique combination of fluorenyl and phosphane groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific electronic and steric characteristics.
Propriétés
Numéro CAS |
62955-26-4 |
|---|---|
Formule moléculaire |
C35H29OP |
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
(2-ethoxy-2-fluoren-9-ylideneethylidene)-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C35H29OP/c1-2-36-34(35-32-24-14-12-22-30(32)31-23-13-15-25-33(31)35)26-37(27-16-6-3-7-17-27,28-18-8-4-9-19-28)29-20-10-5-11-21-29/h3-26H,2H2,1H3 |
Clé InChI |
XOEUTATWUQSSLY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=C1C2=CC=CC=C2C3=CC=CC=C31)C=P(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate](/img/structure/B14497962.png)
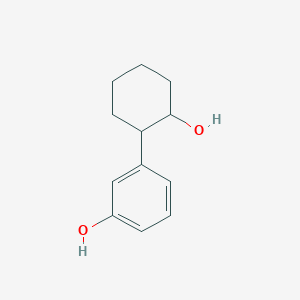


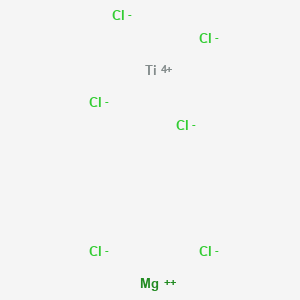
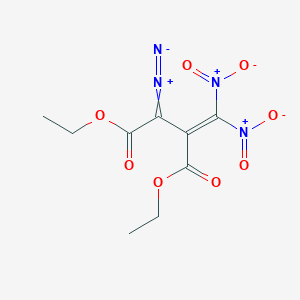
![Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester](/img/structure/B14497984.png)

![Dimethyl[1-(4-methylphenyl)ethyl]sulfanium bromide](/img/structure/B14497989.png)

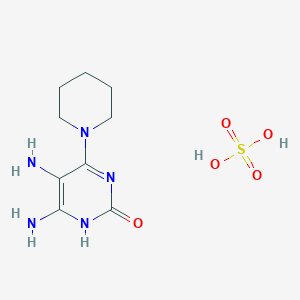
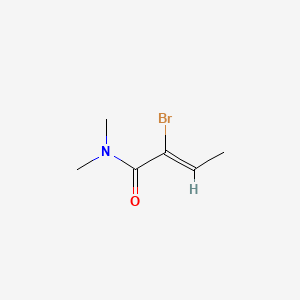
![Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14498035.png)
